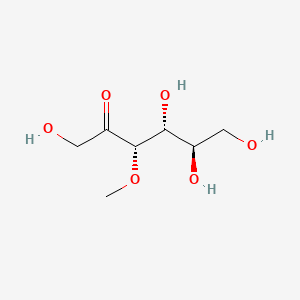
Maculosidine
Overview
Description
Maculosidine is a naturally occurring compound that has been found to possess several important biological activities. It is a member of the pyrrolizidine alkaloid family and has been isolated from various plants, including Senecio vulgaris, Eupatorium cannabinum, and Cynoglossum officinale. This compound has been the subject of extensive research in recent years due to its potential applications in medicine and agriculture.
Scientific Research Applications
Antimalarial Activity
Maculosidine, a furoquinoline alkaloid, has been identified in the root of the East African Rutaceae Vepris uguenensis. It displayed mild antimalarial activity in scientific studies. This finding highlights the potential of this compound as a component in the development of new antimalarial drugs or therapies (Cheplogoi et al., 2008).
Potential in Drug Discovery
A drug discovery program focusing on antimalarial leads identified this compound among other natural products. It showed inhibition against a chloroquine-resistant Plasmodium falciparum strain, suggesting its potential role in the discovery of new drugs for malaria treatment (Yang et al., 2011).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Given its inhibitory effect on atp synthesis and electron transport, it likely impacts major metabolic pathways such as photosynthesis and respiration in plants .
Result of Action
The primary result of Maculosidine’s action is the inhibition of ATP synthesis and electron transport in plants . This leads to a disruption in energy production and metabolic processes within the plant cells, which can have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Maculosidine plays a significant role in biochemical reactions, particularly in inhibiting ATP synthesis and electron transport in plants . It interacts with various enzymes and proteins, such as those involved in the Hill reaction in spinach chloroplasts . The nature of these interactions involves the inhibition of basal, phosphorylating, and uncoupled electron transport, which ultimately affects ATP synthesis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting ATP synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The inhibition of electron transport in chloroplasts suggests that this compound may also affect other cellular organelles and processes that rely on ATP.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in electron transport and ATP synthesis . It inhibits enzymes responsible for these processes, leading to a decrease in ATP production. This inhibition can result in changes in gene expression and cellular metabolism, as cells attempt to compensate for the reduced energy availability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its inhibitory effects on ATP synthesis and electron transport can persist over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained alterations in cellular function, particularly in energy-dependent processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant inhibition of ATP synthesis and electron transport . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biochemical response. Toxic or adverse effects at high doses may include cellular dysfunction and metabolic disturbances.
Metabolic Pathways
This compound is involved in metabolic pathways related to ATP synthesis and electron transport. It interacts with enzymes and cofactors that facilitate these processes, leading to alterations in metabolic flux and metabolite levels . The inhibition of electron transport can disrupt the normal flow of electrons and protons, affecting the overall efficiency of ATP production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in certain cellular compartments. The distribution of this compound is generally uneven, with higher concentrations in tissues with active electron transport and ATP synthesis.
Subcellular Localization
This compound’s subcellular localization is primarily within organelles involved in electron transport and ATP synthesis, such as chloroplasts in plant cells . Targeting signals and post-translational modifications may direct this compound to specific compartments, where it can exert its inhibitory effects. The localization of this compound within these organelles is crucial for its activity and function.
Properties
IUPAC Name |
4,6,8-trimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVHFJCSQWTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=C3C(=C2OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200232 | |
| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-19-0 | |
| Record name | Maculosidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maculosidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maculosidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACULOSIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNH45PI9WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)
